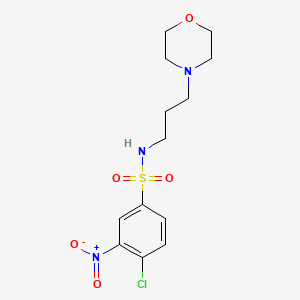
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chloro group, a morpholinopropyl group, and a nitro group attached to a benzenesulfonamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Chlorination: The chloro group is introduced via chlorination, which can be carried out using chlorine gas or other chlorinating agents such as thionyl chloride.
Sulfonation: The sulfonamide group is introduced by reacting the chlorinated nitrobenzene with a sulfonamide derivative.
Morpholinopropylation: The final step involves the introduction of the morpholinopropyl group. This can be achieved by reacting the intermediate compound with morpholine and a suitable propylating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for precise temperature and reagent addition, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinopropyl group, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium dithionite.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dichloromethane).
Oxidation: Potassium permanganate, hydrogen peroxide, suitable solvents (e.g., water, acetic acid).
Major Products Formed
Reduction: Formation of 4-Chloro-N-(3-morpholinopropyl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including sulfoxides or sulfones.
Applications De Recherche Scientifique
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and materials.
Chemical Research: The compound is used as a model system to study reaction mechanisms and the effects of various substituents on chemical reactivity.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The morpholinopropyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(3-morpholinopropyl)benzamide
- 4-Chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
Comparison
4-Chloro-N-(3-morpholinopropyl)-3-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. In contrast, similar compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide lack the nitro group, affecting their reactivity and potential applications. The presence of the nitro group in this compound allows for additional chemical transformations and interactions with biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H18ClN3O5S |
|---|---|
Poids moléculaire |
363.82 g/mol |
Nom IUPAC |
4-chloro-N-(3-morpholin-4-ylpropyl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H18ClN3O5S/c14-12-3-2-11(10-13(12)17(18)19)23(20,21)15-4-1-5-16-6-8-22-9-7-16/h2-3,10,15H,1,4-9H2 |
Clé InChI |
QRKFYUKUGTZALL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
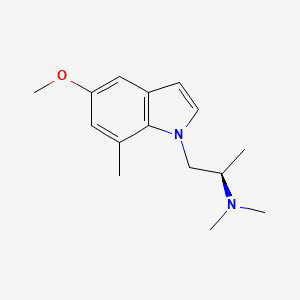
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
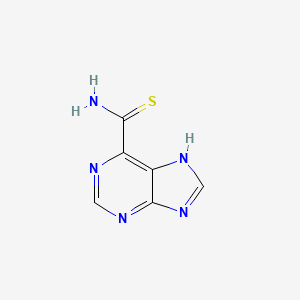
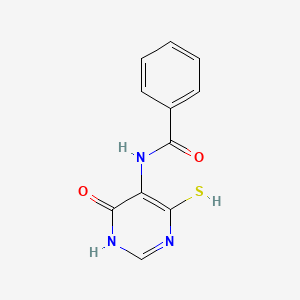
![2-(2-Chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12930785.png)
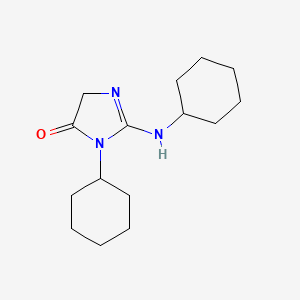

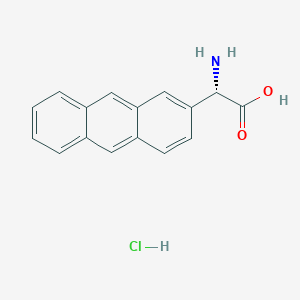
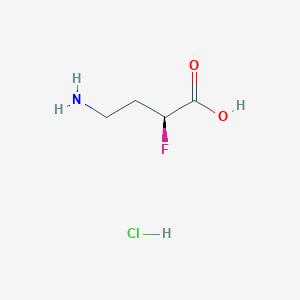
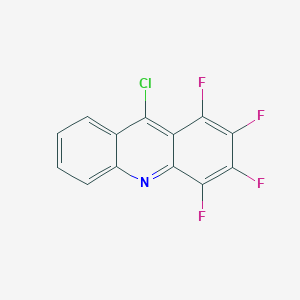
![N-(3-Nitroimidazo[1,2-a]pyridin-2-yl)glycine](/img/structure/B12930833.png)
![2-Propenoic acid, 2-methyl-, 2-[[[[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]amino]carbonyl]oxy]ethyl ester](/img/structure/B12930840.png)
